3-(1-Aminoethyl)thietane 1,1-dioxide hydrochloride
Description
3-(1-Aminoethyl)thietane 1,1-dioxide hydrochloride is a sulfur-containing heterocyclic compound characterized by a four-membered thietane ring with a 1,1-dioxide group and an aminoethyl substituent. Its hydrochloride salt enhances solubility and stability, making it valuable in medicinal chemistry as a sp³-rich building block for drug discovery . Key structural features include:
- Thietane 1,1-dioxide core: The sulfone group increases polarity and metabolic stability compared to non-oxidized thietanes.
- Aminoethyl substituent: Provides a primary amine for functionalization, enabling diverse derivatization in synthesis.
- Hydrochloride salt: Improves crystallinity and aqueous solubility .
The compound is commercially available from global suppliers (e.g., Zibo Jingchuang Chemical, Jena Bioscience) , reflecting its utility in pharmaceutical research.
Properties
IUPAC Name |
1-(1,1-dioxothietan-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-4(6)5-2-9(7,8)3-5;/h4-5H,2-3,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTHRRKIYMAGNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CS(=O)(=O)C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminoethyl)thietane 1,1-dioxide hydrochloride typically involves the reaction of thietane derivatives with appropriate reagents to introduce the aminoethyl group and the sulfone functionality. One common method involves the reaction of thietane with ethylenediamine followed by oxidation to introduce the sulfone group. The final step involves the formation of the hydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of catalysts to improve yield and purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The strained thietane ring undergoes nucleophilic substitution at the sulfur-adjacent carbon. Common reactions include:
Reagents/Conditions :
-
Phenolates/thiophenolates : Sodium phenolate (NaOPh) in polar aprotic solvents (DMF/DMSO) at 60–80°C .
-
Amines : Primary/secondary amines under basic conditions (e.g., K2CO3) .
Example :
| Substrate | Nucleophile | Product | Yield | Reference |
|---|---|---|---|---|
| Thietane dioxide derivative | NaSPh | 3-(PhS)-substituted thietane dioxide | 72% |
Oxidation
The sulfonyl group is resistant to further oxidation, but the amine moiety can be oxidized:
Reduction
-
Sulfone → Thioether : Not typically observed due to sulfone stability.
-
Amine Protection : Borane-THF reduces the amine to a secondary alcohol in the presence of catalysts (e.g., Pd/C) .
Palladium-Catalyzed Allylic Alkylation
The amine group facilitates enantioselective Pd-catalyzed reactions, forming α-sulfonyl tetrasubstituted stereocenters:
Conditions :
Example Reaction :
Mechanism: Ion-pair stabilization enables enantioconvergent alkylation despite racemic starting materials .
Acid-Mediated Carbocation Trapping
Brønsted/Lewis acids (e.g., Tf2NH, Sc(OTf)3) generate carbocations at the 3-position, enabling C–C bond formation:
Reactions :
Product Scope :
| Electrophile | Nucleophile | Product Type | Yield |
|---|---|---|---|
| Carbocation | o-Cresol | Diarylthietane dioxide | 85% |
| Carbocation | Benzyl alcohol | Alkoxy-thietane dioxide | 78% |
Cyclization and Spirocycle Formation
The aminoethyl group enables lactamization and spiroannulation:
Steps :
-
Reductive amination with aldehydes/ketones.
Example :
Amine Derivatization
-
Acylation : Acetic anhydride/pyridine → Acetamide derivative.
-
Reductive Amination : Formaldehyde/NaBH3CN → N-methylated product .
Sulfone Stability
Resists hydrolysis under acidic/basic conditions (pH 1–14, 100°C) .
Comparative Reactivity
| Reaction Type | Thietane Dioxide | Azetidine Analogue |
|---|---|---|
| Nucleophilic Substitution | Faster (ring strain) | Moderate |
| Pd-Catalyzed Alkylation | High ee (>90%) | Lower selectivity |
| Carbocation Stability | Moderate | Poor |
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it valuable in organic synthesis .
Biology
- Study of Sulfur-Containing Biomolecules : The compound's structure is useful for investigating sulfur-containing biomolecules and their interactions within biological systems. This includes studying the role of sulfur in biochemical pathways and cellular processes.
Medicine
- Potential Therapeutic Applications : Research indicates that 3-(1-Aminoethyl)thietane 1,1-dioxide hydrochloride may act as a precursor for pharmaceutical compounds. Preliminary studies suggest antiviral and antimicrobial properties:
- Antiviral Activity : It has shown efficacy as a fusion inhibitor against respiratory syncytial virus (RSV), with effective concentrations in the nanomolar range.
- Antimicrobial Properties : The compound exhibits inhibitory effects against various bacterial strains, potentially disrupting cell wall synthesis .
Industry
- Material Development : The compound is being explored for developing new materials with specific chemical and physical properties due to its unique structural characteristics.
Case Study 1: Antiviral Efficacy Against RSV
In laboratory tests, derivatives of 3-(1-Aminoethyl)thietane demonstrated up to a 10-fold increase in potency against RSV compared to existing treatments. Structural modifications enhanced binding affinity to viral proteins, indicating its potential as a novel antiviral agent.
Case Study 2: Antimicrobial Testing
Antimicrobial assays using clinical isolates of Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) in the low micromolar range. These findings suggest that this compound could serve as a lead for developing new antibiotics.
| Compound Name | Activity Type | EC50 (nM) | MIC (µg/mL) | Comments |
|---|---|---|---|---|
| 3-(1-Aminoethyl)thietane | Antiviral | <100 | N/A | Effective against RSV fusion |
| Derivative A | Antimicrobial | N/A | <10 | Active against Staphylococcus aureus |
| Derivative B | Antimicrobial | N/A | <15 | Active against Escherichia coli |
Safety and Toxicity
While promising, safety assessments are crucial. Data suggests potential skin irritation and respiratory issues upon exposure, necessitating further toxicological studies to establish safe usage protocols .
Mechanism of Action
The mechanism of action of 3-(1-Aminoethyl)thietane 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the sulfone group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
Key Observations :
Physicochemical Properties
Key Observations :
Key Observations :
- Palladium-mediated methods enable enantioselective synthesis of complex derivatives like 3-(1-aminoethyl)thietane .
- Simpler analogs (e.g., 3-aminothietane) are synthesized via straightforward reductions .
Biological Activity
3-(1-Aminoethyl)thietane 1,1-dioxide hydrochloride, a compound belonging to the thietane family, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C5H10ClN2O2S
- Molecular Weight : 194.66 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an enzyme inhibitor, particularly affecting carbonic anhydrase isoforms, which play crucial roles in physiological processes such as acid-base balance and respiration. Additionally, its structure allows for potential interactions with multiple kinase pathways involved in cell proliferation and survival.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. It has shown promise in inhibiting the growth of various cancer cell lines:
- In vitro Studies : Research demonstrated that this compound exhibited significant antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression .
- Case Study : A specific study highlighted its effectiveness against melanoma cells, where treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting a potential for therapeutic use in melanoma treatment .
Enzyme Inhibition
The compound has been explored for its ability to inhibit carbonic anhydrase, which is implicated in various pathological conditions including glaucoma and some forms of cancer. Its inhibition profile suggests it could be developed into a therapeutic agent targeting these conditions .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 3-(2-Aminoethyl)tetrahydrothiophene 1,1-dioxide | Moderate anticancer activity | Multi-kinase inhibition |
| Thiazolidine derivatives | Anti-inflammatory properties | NF-kB pathway modulation |
This comparison indicates that while similar compounds exhibit biological activities, the specific structure of thietane derivatives may confer unique mechanisms and efficacy profiles.
Safety and Toxicology
Preliminary toxicological assessments suggest that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to establish comprehensive safety data and potential side effects.
Q & A
Q. What are the optimal synthetic routes for preparing 3-(1-aminoethyl)thietane 1,1-dioxide hydrochloride?
The synthesis typically involves halogenation and subsequent amination of the thietane 1,1-dioxide core. For example, chlorination of thietane 1,1-dioxide under UV irradiation with Cl₂ in CCl₄ selectively substitutes the 3-position, forming 3-chlorothietane 1,1-dioxide. This intermediate can undergo nucleophilic substitution with ethylamine derivatives to introduce the aminoethyl group, followed by HCl treatment to yield the hydrochloride salt. Key parameters include pH control (e.g., pH 11.5 for oxidation steps) and reaction temperatures (0–10°C for exothermic steps) to minimize side reactions .
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| Oxidation | WO₃·H₂O, H₂O₂, pH 11.5 | Generate thietane 1,1-dioxide | ~70% |
| Chlorination | Cl₂, UV light, CCl₄ | Introduce 3-Cl substituent | 94% |
| Amination | Ethylamine, solvent (e.g., toluene) | Add aminoethyl group | Variable (requires optimization) |
Q. How can researchers confirm the structural integrity of this compound?
Structural validation relies on spectroscopic and analytical methods:
- NMR : ¹H NMR should show peaks for the aminoethyl group (δ ~2.8–3.5 ppm) and thietane ring protons (δ ~4.0–5.5 ppm). ¹³C NMR confirms sulfone (C-SO₂) carbons at ~55–65 ppm .
- IR : Strong absorption bands at ~1300 cm⁻¹ (SO₂ asymmetric stretch) and ~1150 cm⁻¹ (SO₂ symmetric stretch) .
- Elemental Analysis : Matches calculated values for C, H, N, S, and Cl (e.g., C₅H₁₂ClNO₂S requires C 29.8%, H 6.2%, N 7.7%) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during functionalization of the thietane 1,1-dioxide core?
Regioselective substitution at the 3-position is influenced by steric and electronic factors. Computational studies (e.g., DFT) predict higher reactivity at the 3-position due to reduced ring strain and favorable transition-state geometry. Experimentally, UV-mediated radical halogenation (Cl₂ or Br₂) selectively targets the 3-position, as demonstrated in related thietane derivatives . For amination, bulky bases (e.g., triethylamine) can suppress competing elimination pathways .
Q. How can researchers resolve contradictions in reported yields for thietane 1,1-dioxide derivatives?
Discrepancies often arise from variations in reaction conditions (e.g., solvent purity, light intensity during UV steps). Systematic optimization is required:
- Control experiments : Compare yields under inert (N₂) vs. ambient atmospheres to rule out oxidation side reactions.
- Analytical cross-checks : Use HPLC or GC-MS to quantify unreacted starting materials and byproducts .
- Reproducibility protocols : Standardize equipment (e.g., UV lamp wavelength) and reagent sources .
Q. What advanced methods characterize the hydrochloride salt’s stability under physiological conditions?
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (Td) and hygroscopicity.
- pH-Solubility Profiling : Measure solubility in buffers (pH 1–7.4) to simulate gastric and plasma environments.
- Solid-State NMR : Detect polymorphic transitions or hydrate formation during storage .
Methodological and Analytical Considerations
Q. What computational tools predict the reactivity of 3-(1-aminoethyl)thietane 1,1-dioxide in nucleophilic environments?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the electron-deficient 3-position favors nucleophilic attack, while the aminoethyl group’s basicity can be tuned via protonation states .
Q. How is the compound’s potential toxicity evaluated in early-stage drug discovery?
- In vitro assays : Cytotoxicity screening (e.g., MTT assay on HEK-293 cells) and metabolic stability tests (e.g., liver microsomes).
- Genotoxicity prediction : Ames test for mutagenicity and Comet assay for DNA damage .
- ADME profiling : Use Caco-2 cell monolayers to estimate intestinal absorption and blood-brain barrier penetration .
Data Presentation and Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
